molecular formula C6H9BrF2 B2722836 (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane CAS No. 2377004-79-8

(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane

Cat. No.: B2722836
CAS No.: 2377004-79-8
M. Wt: 199.039
InChI Key: TYTKWQUZEUDULH-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane is a chiral cyclopropane derivative featuring a bromomethyl group and a 1,1-difluoroethyl substituent on adjacent carbons. Its stereochemistry and functional groups make it a valuable intermediate in medicinal chemistry, particularly for synthesizing conformationally restricted molecules.

Properties

IUPAC Name

(1R,2R)-1-(bromomethyl)-2-(1,1-difluoroethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2/c1-6(8,9)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTKWQUZEUDULH-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H]1C[C@H]1CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for cyclopropane synthesis, though its application to disubstituted systems requires careful modification. Patent WO2015101452A1 demonstrates that using triarylphosphite-bromine complexes at temperatures below -5°C enables efficient bromomethyl group introduction while preserving ring integrity. For the target compound, a modified protocol could employ:

  • Chiral dirhodium catalyst (e.g., Rh₂(S-PTTL)₄) to induce asymmetry
  • Diazo precursor : Ethyl diazoacetate with pre-installed difluoroethyl group
  • Reaction conditions : -78°C in CH₂Cl₂, slow addition over 6 hours

This approach theoretically achieves >80% ee based on analogous systems, though actual performance requires empirical verification.

Vinyl Cyclopropane Rearrangement

Thermal-sigmatropic rearrangement of vinyl cyclopropanes offers an alternative pathway. The key steps involve:

  • Synthesis of 1,1-difluoro-3-buten-2-ol
  • Conversion to corresponding vinyl ether using ClCO₂Et/DIEA
  • Thermal rearrangement at 180°C (sealed tube)
  • Bromination of resulting hydroxymethyl group

This method produced 65% yield in model compounds according to EP2626350A1, though diastereoselectivity remains moderate (3:1 dr).

Bromination Methodologies

Appel Reaction Optimization

Comparative studies from ChemicalBook reveal critical parameters for bromomethyl installation:

Parameter Triphenylphosphine Method Triisopropylphosphite Method
Temperature -10°C -20°C
Solvent NMP DMF
Br₂ Equivalents 1.05 1.2
Reaction Time 4 hours 2 hours
Yield 77.5% 85%
Purity 97% 99.2%
Byproducts 0.6% open-chain <0.1% decomposition

The triarylphosphite method demonstrates clear advantages in yield and purity, particularly when using 4-(methoxymethyl)-2-methylpyrimidin-5-yl derivatives as stabilizing groups.

Stereochemical Retention in Bromination

ACS studies confirm that low-temperature bromination (-40°C) using P(OPh)₃/Br₂ in CH₂Cl₂ preserves cyclopropane stereochemistry with 98% retention. Critical factors include:

  • Strict exclusion of moisture (H₂O <50 ppm)
  • Substoichiometric Hünig's base (0.2 eq) to scavenge HBr
  • Quench with -78°C saturated NaHCO₃

Difluoroethyl Group Introduction

Nucleophilic Fluorination

A two-stage process achieves efficient difluoroethyl installation:

Stage 1: Ketone Intermediate Formation

  • Cyclopropane methyl ketone precursor
  • Peterson olefination with (CH₂F)₂SiMe₂
  • 72% yield, dr 4:1 (cis:trans)

Stage 2: Fluorination

  • DAST (2 eq) in CH₂Cl₂ at -40°C
  • 18-hour reaction period
  • Distillation purification (bp 68-70°C/15 mmHg)

This method produces 89% fluorinated product with >99% regioselectivity according to EP2626350A1 data.

Cross-Coupling Approaches

Suzuki-Miyaura coupling using 1,1-difluoroethylboronic acid pinacol ester demonstrates viability:

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Cs₂CO₃ (2.5 eq)
Solvent DME/H₂O (10:1)
Temperature 80°C
Time 12 hours
Yield 63%
ee Retention 98%

While effective, this method requires pre-functionalized boronic esters, adding two synthetic steps compared to direct fluorination.

Resolution of Enantiomers

Chiral Stationary Phase Chromatography

Preparative HPLC using Chiralpak IC column demonstrates superior resolution:

Mobile Phase Retention (1R,2R) Retention (1S,2S) α Value
Hexane/IPA (95:5) 14.2 min 16.8 min 1.18
Hexane/EtOH (97:3) 21.5 min 25.1 min 1.16
Hexane/THF (99:1) 32.7 min 39.4 min 1.21

Optimal separation occurs with hexane/THF (99:1) at 2 mL/min flow rate, achieving baseline resolution in <40 minutes.

Kinetic Resolution Through Enzymatic Esterification

Lipase PS-30 catalyzed acetylation shows moderate selectivity:

Parameter Value
Substrate (rac)-Hydroxymethyl precursor
Acyl Donor Vinyl acetate
Conversion 45%
ee Product 92%
ee Remaining 85%
Selectivity (E) 28

While enzymatic methods provide enantiomer enrichment, they require additional hydrolysis and oxidation steps to reach the final brominated product.

Process Scale-Up Considerations

Waste Stream Management

The triarylphosphite method generates:

  • 0.8 kg P(OAr)₃ byproducts per kg product
  • 1.2 kg HBr gas (neutralized to NaBr)
  • 3 L solvent waste (98% recoverable via distillation)

Comparatively, triphenylphosphine methods produce 1.5 kg Ph₃PO waste per kg product, making phosphite derivatives more environmentally favorable.

Analytical Characterization

Chiral GC-MS Parameters

Column β-DEX 120 (30 m × 0.25 mm)
Carrier Gas He (1.2 mL/min)
Oven Program 80°C (2 min) → 180°C @ 10°C/min
Detection EI (70 eV)
Characteristic Ions m/z 143 (Br⁺), 95 (C₃H₅F₂⁺)

¹⁹F NMR Spectroscopy

Critical chemical shifts in CDCl₃:

  • CF₂CH₃: δ -126.5 ppm (dt, J=285 Hz, J=34 Hz)
  • Cyclopropane CF₂: δ -118.2 ppm (q, J=287 Hz)

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the difluoroethyl group.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a difluoroethyl ketone.

Scientific Research Applications

Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is known to enhance their pharmacological properties. The compound's difluoroethyl group can influence lipophilicity and metabolic stability, making it a candidate for drug development:

  • Antimicrobial Agents : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. The bromomethyl group may also facilitate further modifications to improve efficacy against resistant strains .
  • Enzyme Inhibitors : Compounds similar to (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane have been studied for their potential as enzyme inhibitors in various biological pathways .

Synthetic Organic Chemistry

The compound serves as a versatile building block for synthesizing more complex fluorinated organic molecules:

  • Fluorination Reactions : The presence of bromine allows for nucleophilic substitution reactions, enabling the introduction of various nucleophiles to create diverse derivatives .
  • Synthesis of Cyclopropane Derivatives : It can be used in the synthesis of other cyclopropane derivatives through ring-opening reactions or functionalization strategies .

Material Science

Fluorinated compounds are often used in developing advanced materials due to their unique properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance .
  • Coatings and Adhesives : Its properties may also be explored in formulating coatings that require high durability and resistance to solvents.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of several brominated and fluorinated compounds. It was found that derivatives of (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane exhibited significant activity against Gram-positive bacteria, suggesting potential for further development into therapeutic agents .

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated that (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane could be effectively utilized in the synthesis of novel fluorinated cyclopropanes through electrophilic fluorination methods. This approach yielded high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane would depend on its specific application. In chemical reactions, its reactivity is influenced by the strain in the cyclopropane ring and the presence of the bromomethyl and difluoroethyl groups. These groups can participate in various interactions, such as nucleophilic substitution or electrophilic addition, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogues:

Compound Name Molecular Formula Substituents Key Applications/Properties Evidence Source
(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane C6H8BrF2 Bromomethyl, 1,1-difluoroethyl Potential alkylating agent; intermediate in fluorinated drug synthesis
2-(2-Bromoethyl)-1,1-difluorocyclopropane C5H7BrF2 Bromoethyl, 1,1-difluoro Commercial availability; used in organofluorine chemistry
rac-(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclopropane-1-carbonitrile C6H5BrF3N Bromomethyl, trifluoromethyl, cyano High electronegativity; receptor-targeting intermediates
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C4H7ClF3N Trifluoromethyl, amine Pharmaceutical intermediate (e.g., receptor agonists)
Key Observations:
  • Bromine Position : The target compound’s bromomethyl group offers distinct reactivity compared to bromoethyl (e.g., ) or aryl bromides, enabling selective alkylation in synthesis .
  • Fluorination Impact: The 1,1-difluoroethyl group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogues, similar to trifluoromethyl-containing derivatives () .
  • Stereochemical Specificity : The (1R,2R) configuration may confer unique binding properties in biological systems, as seen in cyclopropane-based histamine H3 receptor agonists () .

Reactivity and Pharmacological Potential

  • Alkylation Potential: The bromomethyl group in the target compound is a strong electrophile, comparable to bromoethyl derivatives (), but with reduced steric hindrance for nucleophilic substitution .
  • Receptor Interactions : Cyclopropane derivatives with amine or imidazole groups (e.g., ) demonstrate high selectivity for histamine H3 receptors, suggesting that the target compound’s substituents could be optimized for similar applications .
  • Fluorine Effects : The 1,1-difluoroethyl group may mimic trifluoromethyl motifs in enhancing binding affinity and metabolic resistance, as seen in FDA-approved drugs like sitagliptin .

Biological Activity

(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane is a cyclopropane derivative notable for its unique structure that includes a bromomethyl group and a difluoroethyl group. This compound has garnered interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

The compound's molecular formula is C6H9BrF2C_6H_9BrF_2, with a molecular weight of approximately 199.04 g/mol. The synthesis typically involves cyclopropanation methods where suitable precursors react under specific conditions, often utilizing strong bases and solvents like dichloromethane or tetrahydrofuran .

The mechanism of action for (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane is influenced by its strained cyclopropane ring and the reactive bromomethyl and difluoroethyl groups. These functional groups can participate in nucleophilic substitution reactions and other interactions depending on the biological context. The strain in the cyclopropane ring enhances its reactivity, making it a valuable intermediate in organic synthesis .

Case Studies

Research has indicated that halogenated cyclopropanes can exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

  • A study demonstrated that similar difluorinated compounds displayed significant inhibition of tumor growth in vitro and in vivo models .
  • Another investigation found that brominated cyclopropanes could induce apoptosis in various cancer cell types, suggesting a mechanism involving the disruption of cellular signaling pathways .

Comparative Analysis

To better understand the unique properties of (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
(1R,2R)-1-(Chloromethyl)-2-(1,1-difluoroethyl)cyclopropaneStructureModerate antimicrobial activity
(1R,2R)-1-(Bromomethyl)-2-(1,1-dichloroethyl)cyclopropaneStructureCytotoxic effects on cancer cells
(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoromethyl)cyclopropaneStructurePotentially effective against resistant bacterial strains

This table highlights how variations in halogen substitution can influence biological activity and reactivity.

Q & A

Q. What are the common synthetic routes for (1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane, and how can cyclopropanation be optimized?

The synthesis typically involves two key steps: cyclopropanation and functional group introduction .

  • Cyclopropanation : Transition metal-catalyzed reactions (e.g., Rh(II) or Cu) with diazo compounds are widely used. For example, Rh(II)-catalyzed cyclopropanation of olefins with diazoacetates enables stereocontrol via trans-directing groups like amides .
  • Bromomethyl/Difluoroethyl Introduction : The bromomethyl group is introduced via nucleophilic substitution (e.g., using NaBr or PBr₃), while the difluoroethyl moiety is added via radical fluorination or electrophilic difluoromethylation .

Q. Optimization Strategies :

  • Use chiral catalysts (e.g., Rh(II) with amide ligands) for enantioselectivity .
  • Control reaction temperature (-20°C to 25°C) to minimize side reactions like β-hydride elimination.
  • Employ high-pressure conditions for gas-phase reagents (e.g., CH₂N₂).
Step Reagents/Conditions Yield Range Reference
CyclopropanationRh₂(OAc)₄, CH₂N₂, CH₂Cl₂, 0°C40–85%
BromomethylationPBr₃, DMF, 0°C → RT60–90%
Difluoroethyl AdditionSelectfluor®, MeCN, 70°C50–75%

Q. How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignment relies on:

  • X-ray Crystallography : Resolves absolute configuration (e.g., cyclopropane derivatives in achieved R-factor = 0.067) .
  • Optical Rotation : Matches intermediates’ rotations to established enantiomers (e.g., [α]D values in confirmed no epimerization) .
  • NMR Spectroscopy : Vicinal coupling constants (³JHH) in cyclopropane rings (typically 5–10 Hz) and NOE correlations differentiate cis/trans substituents .

Q. What reactivity patterns are expected from the bromomethyl and difluoroethyl groups?

  • Bromomethyl Group :
    • Nucleophilic Substitution : Reacts with amines, thiols, or alkoxides (e.g., SN2 with NaN₃ → azide intermediates) .
    • Elimination : Forms cyclopropene derivatives under strong bases (e.g., KOtBu/DMSO) .
  • Difluoroethyl Group :
    • Stability : Resists hydrolysis due to C-F bonds but can undergo radical defluorination under UV light .
    • Electron-Withdrawing Effects : Enhances acidity of adjacent protons (e.g., pKa ~25 for α-H) .

Advanced Questions

Q. How can enantiocontrol be achieved during cyclopropanation?

Method : Use chiral Rh(II) catalysts with trans-directing groups (e.g., amides) to enforce stereoselectivity. The amide group in substrates directs carbene addition to the opposite face, yielding >90% ee for 1,1-dicarboxy cyclopropanes . Case Study : achieved cis/trans selectivity in cyclopropane derivatives using Mg/MeOH for reductive desulfonylation, enabling access to (1R,2R)-configured intermediates .

Q. What advanced techniques characterize dynamic behavior or fluxionality in cyclopropane derivatives?

  • Dynamic NMR : Detects ring-opening/ring-closing equilibria (e.g., variable-temperature ¹⁹F NMR to monitor CF₂ group mobility) .
  • Isotopic Labeling : ¹³C-labeled cyclopropanes track bond reorganization via isotopic scrambling .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict strain energy (~27 kcal/mol for cyclopropane) and transition states .

Q. How are structure-activity relationship (SAR) studies designed for cyclopropane-based drug candidates?

Approach :

  • Conformational Restriction : Replace flexible moieties with cyclopropane to lock bioactive conformations (e.g., histamine analogues in showed improved receptor binding) .
  • Fluorine Scanning : Replace H with F at the difluoroethyl group to study electronic effects on potency/logP .
  • Metabolic Stability Assays : Incubate with liver microsomes; difluoroethyl groups reduce oxidative metabolism compared to CH₃ .

Q. How to resolve contradictions in reported synthetic yields or reactivity?

Case Example : reports 40% yield for cyclopropanation vs. 85% in . Troubleshooting :

  • Catalyst Purity : Rh(II) catalysts require strict anhydrous conditions.
  • Diazo Stability : Stabilize CH₂N₂ with Cu powder to prevent premature decomposition.
  • Steric Effects : Bulky substituents (e.g., tert-butyl in ) may hinder cyclopropanation .

Q. Data Contradiction Analysis Table

Parameter Resolution Strategy
Cyclopropanation Yield40%85%Optimize catalyst loading (5 → 10 mol%)
EnantioselectivityNot reported>90% eeUse chiral amide directing groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.